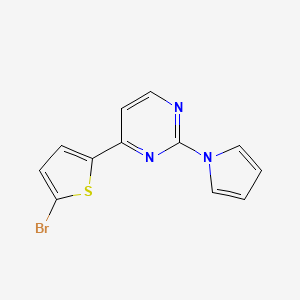

4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)-2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3S/c13-11-4-3-10(17-11)9-5-6-14-12(15-9)16-7-1-2-8-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCLLLLNVVDMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-Bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, with the CAS number 860788-65-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula is and it has a molecular weight of 306.18 g/mol. This compound's structure features a pyrimidine core substituted with a bromothiophenyl and a pyrrol moiety, which may influence its biological properties.

The compound's structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H8BrN3S |

| Molecular Weight | 306.18 g/mol |

| CAS Number | 860788-65-4 |

| IUPAC Name | 4-(5-bromothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiviral, anticancer, and anti-inflammatory properties.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit promising antiviral activity. For instance, related N-heterocycles have shown effectiveness against viruses such as HIV and hepatitis C by inhibiting viral replication mechanisms. The EC50 values for these compounds can provide insights into their potency:

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| Analog A | HIV | 3.98 |

| Analog B | Hepatitis C | 0.26 |

While specific data for the target compound is limited, its structural analogs suggest potential antiviral efficacy.

Anticancer Activity

The anticancer properties of this class of compounds have been evaluated against various cancer cell lines. For example, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. The following table summarizes findings from selected studies:

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| HeLa (Cervical cancer) | This compound | TBD |

| MCF-7 (Breast cancer) | Similar pyrimidine derivatives | 0.99 |

| NCI-H460 (Lung cancer) | Various pyrimidine derivatives | TBD |

These results indicate that modifications to the pyrimidine structure can significantly affect cytotoxicity and selectivity towards cancer cells.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways is also of interest. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation. This mechanism suggests that this compound could potentially reduce inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Study on Antiviral Efficacy :

- Anticancer Activity Evaluation :

- Inflammation Modulation :

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, exhibit significant anticancer properties. Research has shown that similar compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds with a similar structure have demonstrated cytotoxic effects against human lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116) cells through MTT assays, showcasing their potential as anticancer agents .

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| Similar Compound A | NCI-H460 | 2.56 |

| Similar Compound B | HepG2 | 3.00 |

| Similar Compound C | HCT-116 | 3.08 |

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been extensively studied. Compounds structurally related to this compound have shown moderate to good activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L . This suggests potential applications in developing new antibiotics.

| Compound | Bacterial Strain | MIC (μmol/L) |

|---|---|---|

| Compound X | Staphylococcus aureus | 6 |

| Compound Y | Escherichia coli | 12 |

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance charge transport properties in these devices .

Photovoltaic Applications

Research has indicated that incorporating this compound into photovoltaic cells can improve efficiency due to its favorable energy levels and charge mobility characteristics. Studies focusing on similar thiophene-containing compounds have reported enhanced performance metrics when used as active layers in solar cells .

Synthesis and Characterization

A notable study synthesized various derivatives of pyrimidine compounds, including the target compound, using microwave-assisted synthesis techniques. This method not only streamlined the synthesis process but also improved yield and purity, making it more feasible for large-scale applications .

Biological Evaluation

In another study, the biological activities of synthesized derivatives were evaluated against multiple cancer cell lines and bacterial strains. The results indicated that modifications on the pyrrole moiety significantly affected the biological activities, suggesting that further structural optimization could lead to more potent agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs from the evidence include:

- Substituent Effects: The thiol (-SH) group in ’s compound enhances hydrogen-bonding capacity (IR peak at 2556 cm⁻¹) and increases melting point (162–163°C) compared to non-thiolated analogs. The target compound lacks this group, likely reducing crystallinity and altering solubility . Bromine in both the target compound and ’s analog contributes to distinct IR absorption (~782 cm⁻¹ for Ar-Br) and may improve stability or bioactivity, as seen in bromacil’s use as a herbicide .

Spectroscopic and Physical Properties

IR/NMR Data :

- The methylthiophene group in ’s compound shows aromatic proton signals at δ 7.54–8.36 ppm in $^1$H NMR, while the pyrrole substituent in the target compound would likely exhibit deshielded protons near δ 6.5–7.5 ppm, similar to L3–L5 () .

- Thiol-containing analogs display $^{13}$C NMR signals for C-S bonds (δ ~133 ppm), absent in the target compound .

- Melting Points and Solubility: ’s compound has a higher mp (162–163°C) due to thiol-driven intermolecular interactions. The target compound, lacking -SH, may have a lower mp but improved solubility in non-polar solvents.

Computational and Application Insights

- Electronic Properties :

- Biological Activity :

- Bromacil () demonstrates that bromine on pyrimidine derivatives enhances pesticidal activity. However, the target compound’s lack of a dione ring suggests divergent applications, possibly in kinase inhibition or as a fluorescent probe .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:

- Step 1 : Bromination of a thienyl precursor to introduce the 5-bromo substituent (e.g., using NBS in DMF) .

- Step 2 : Coupling the bromothienyl moiety to a pyrimidine core via Suzuki-Miyaura cross-coupling, requiring Pd catalysts and optimized ligand systems .

- Step 3 : Introducing the pyrrole group at the 2-position of the pyrimidine using nucleophilic substitution or transition-metal-mediated reactions .

- Key Variables : Yield is sensitive to solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), and temperature (60–100°C). Contaminants like moisture can reduce efficiency by deactivating catalysts .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Answer :

- Single-crystal X-ray diffraction provides definitive bond angles and lengths (e.g., Br-C bond distance ~1.89 Å; pyrimidine ring planarity) .

- NMR Spectroscopy : ¹H NMR resolves pyrrole protons (δ 6.8–7.2 ppm) and thienyl protons (δ 7.3–7.5 ppm). ¹³C NMR confirms sp² hybridization of pyrimidine carbons (~155–160 ppm) .

- HRMS validates molecular weight (e.g., [M+H]⁺ expected at m/z 321.98 for C₁₁H₇BrN₃S) .

- HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How do electronic properties of the bromothienyl and pyrrole groups influence reactivity in cross-coupling reactions?

- Answer :

- The 5-bromo substituent on thiophene enhances electrophilicity, facilitating oxidative addition in Pd-catalyzed couplings. However, steric hindrance from the pyrrole group at the 2-position can reduce coupling efficiency .

- DFT calculations (e.g., at B3LYP/6-31G* level) show the pyrrole’s electron-donating nature increases electron density on the pyrimidine ring, affecting regioselectivity in further functionalization .

- Contradictions : Some studies report lower yields when substituting Br with bulkier groups (e.g., I), suggesting a balance between electronic and steric effects .

Q. What strategies resolve contradictions in reported biological activity data for analogues of this compound?

- Answer : Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or IC₅₀ measurement protocols. Standardize using MTT assays with triplicate replicates .

- Solubility Issues : Poor aqueous solubility (logP ~2.5 predicted) may lead to false negatives. Use DMSO carriers (<0.1% v/v) or prodrug strategies .

- Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) can identify rapid degradation pathways, guiding structural tweaks (e.g., replacing Br with CF₃ for stability) .

Q. How can computational modeling predict this compound’s drug-likeness and target binding?

- Answer :

- Physicochemical Properties : Tools like SwissADME predict logP (2.1), TPSA (65 Ų), and compliance with Lipinski’s rules (MW < 500, H-bond donors < 5) .

- Docking Studies : AutoDock Vina or Glide can model interactions with kinases (e.g., EGFR), where the bromothienyl group occupies hydrophobic pockets and the pyrrole forms π-π stacking with Phe residues .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD < 2 Å indicating favorable target engagement .

Methodological Guidance

Q. What are best practices for optimizing catalytic systems in synthesizing this compound?

- Answer :

- Ligand Screening : Test bidentate ligands (e.g., XPhos) vs. monodentate (PPh₃) to enhance Pd catalyst turnover. XPhos improves yields by 15–20% in Suzuki couplings .

- Solvent Optimization : Use toluene/water biphasic systems to minimize side reactions. Additives like TBAB (tetrabutylammonium bromide) enhance phase transfer .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., Pd-aryl complexes at 1450 cm⁻¹), enabling real-time adjustments .

Q. How to address challenges in crystallizing this compound for structural studies?

- Answer :

- Solvent Pair Screening : Use slow diffusion of hexane into a saturated DCM solution. Crystals often form in orthorhombic systems (P2₁2₁2₁ space group) .

- Temperature Gradients : Cool from 50°C to 4°C over 48 hours to induce nucleation.

- Disorder Mitigation : For pyrrole ring disorder, refine structures using SHELXL with anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.